1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core. The structure includes a pyrrole ring fused to a pyridine ring at the [2,3-b] positions, with methyl substituents at the 1- and 4-positions and a carboxylic acid group at position 3. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,4-dimethylpyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-11-9-8(6)7(10(13)14)5-12(9)2/h3-5H,1-2H3,(H,13,14) |
InChI Key |
DGIKILURKUVJLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of an appropriate amine with a diketone under acidic conditions.
Cyclization: The pyrrole intermediate undergoes cyclization with a suitable pyridine derivative to form the fused pyrrolopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structure: Differs by a nitro (-NO₂) group at position 5 instead of methyl groups at positions 1 and 4.
- Key Data: Exact mass: 207.0571642 (indicative of molecular weight and stability) . However, the absence of methyl groups may reduce steric hindrance, affecting binding affinity in biological systems.
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acids (10a–d)
- Structure : Features a [2,3-c] ring fusion and carboxylic acid at position 2. Derivatives include chloro (10b), methoxy (10c), and unsubstituted (10a) variants .
- Synthesis: Prepared via hydrolysis of esters (e.g., 9a–d) using NaOH in ethanol, with yields ranging from 71% (10b) to 95% (10a) .
- Comparison :
- The [2,3-c] fusion alters the electron density distribution compared to [2,3-b] systems, impacting solubility and intermolecular interactions.
- Substituents like chlorine (10b) or methoxy (10c) modulate lipophilicity—critical for pharmacokinetic properties.
Heterocyclic Carboxylic Acids with Fused Ring Systems
2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic Acid (Amoxanox)
- Structure: Contains a benzopyrano ring fused to pyridine, with additional amino and isopropyl groups .
- Key Data: Studied for metabolic pathways; metabolites include hydroxylated and demethylated derivatives .
Nicotinic Acid Derivatives (e.g., bis-pyridinothieno[2,3-b]thiophene nitriles)
- Structure: Feature thienothiophene cores fused to pyridine or pyridazine rings, with carboxylic acid or nitrile groups .
- Key Data: Synthesized via multi-step heterocyclization, yielding bis-heterocyclic systems with applications in optoelectronics . Comparison: The sulfur atoms in thieno[2,3-b]thiophene derivatives enhance charge transport properties, distinguishing them from nitrogen-rich pyrrolo-pyridines in materials science applications.
Biological Activity
1,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
The compound features a pyrrolo[2,3-b]pyridine core which is significant for its biological interactions.
Research indicates that this compound exhibits potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound has shown the ability to inhibit cell proliferation and induce apoptosis in breast cancer cell lines such as 4T1.
Key Findings:
- Inhibition of FGFRs : The compound demonstrated IC₅₀ values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibitory effects on these receptors .
- Anti-cancer Activity : In vitro studies revealed that it significantly inhibited the migration and invasion of cancer cells while inducing apoptosis .
Table 1: Biological Activity Summary
| Activity Type | Target | IC₅₀ Value (nM) | Effect Observed |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | Strong inhibition |
| FGFR2 | 9 | Strong inhibition | |
| FGFR3 | 25 | Moderate inhibition | |
| Cell Proliferation | Breast Cancer (4T1) | - | Inhibition and apoptosis induction |
| Cell Migration | Breast Cancer (4T1) | - | Significant reduction |
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of pyrrolo[2,3-b]pyridine compounds. Among these, the specific derivative containing the dimethyl substitution at positions one and four exhibited promising results in inhibiting tumor growth in preclinical models.
Study Highlights:
- Synthesis Method : Microwave-assisted synthesis was employed to optimize yield and purity .
- In Vivo Efficacy : Animal models demonstrated a significant reduction in tumor size following treatment with the compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For instance:
- Substituents at Position 3 : Alterations at this position have been shown to influence receptor binding affinity and selectivity.
- Dimethyl Substitution : The presence of two methyl groups at positions one and four is critical for maintaining potency against FGFRs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
